molecular formula C95H97N13O30 B13719148 H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH

H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH

Cat. No.: B13719148
M. Wt: 1900.9 g/mol
InChI Key: QJQKBRUTBCTBKE-GDLMMHCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH” is a complex peptide with multiple phenylglycine and tyrosine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the tyrosine derivatives can undergo oxidation.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions but can include modified peptides with altered functional groups or backbone structures.

Scientific Research Applications

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: In studying protein interactions and enzyme functions.

    Medicine: Potential therapeutic applications, such as in drug design and delivery.

    Industry: Use in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    H-DL-nTyr-DL-Phg-Val-DL-Phg-DL-nTyr-DL-Phg-DL-nTyr-DL-Phg-Val-DL-Phg-DL-nTyr-Phe-Asp-OH: A similar peptide with fewer hydroxyl groups.

    H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg-DL-nTyr-DL-Phg-DL-nTyr-DL-Phg-Val-DL-Phg-DL-nTyr-Phe-Asp-OH: A variant with different substitution patterns.

Uniqueness

The uniqueness of the compound lies in its specific sequence and the presence of multiple hydroxylated phenylglycine residues, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C95H97N13O30

Molecular Weight

1900.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72?,73-,74-,75?,76?,77?,78?,79?,80?,81?,82?/m0/s1

InChI Key

QJQKBRUTBCTBKE-GDLMMHCQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Origin of Product

United States

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